molecular formula C18H24N2O2S B280504 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide CAS No. 57844-06-1

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide

Katalognummer B280504
CAS-Nummer: 57844-06-1
Molekulargewicht: 332.5 g/mol
InChI-Schlüssel: FQWVVMGMCGXFKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DTTB is a synthetic compound that belongs to the class of benzamides and thiazoles.

Wirkmechanismus

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its target substrates, thereby disrupting cellular signaling pathways. The selectivity of 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide for certain PTPs is thought to be due to its unique chemical structure, which allows it to interact with specific amino acid residues in the active site of the enzyme.
Biochemical and Physiological Effects:
3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and promote insulin signaling. In vivo studies have shown that 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide can improve glucose tolerance and insulin sensitivity in mice, suggesting its potential as a treatment for diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its high purity and stability, as well as its selective inhibition of certain PTPs. However, 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for research on 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide. One area of interest is the development of 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide analogs with improved selectivity and potency for specific PTPs. Another area of research is the investigation of the therapeutic potential of 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide.

Synthesemethoden

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 3,5-di-tert-butyl-4-hydroxybenzoic acid. The reaction is catalyzed by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through recrystallization, yielding 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide as a white crystalline powder.

Wissenschaftliche Forschungsanwendungen

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic properties, particularly for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways and are implicated in various diseases, including cancer, diabetes, and autoimmune disorders. 3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide has been shown to selectively inhibit certain PTPs, making it a promising candidate for the development of new drugs.

Eigenschaften

CAS-Nummer

57844-06-1

Molekularformel

C18H24N2O2S

Molekulargewicht

332.5 g/mol

IUPAC-Name

3,5-ditert-butyl-4-hydroxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C18H24N2O2S/c1-17(2,3)12-9-11(10-13(14(12)21)18(4,5)6)15(22)20-16-19-7-8-23-16/h7-10,21H,1-6H3,(H,19,20,22)

InChI-Schlüssel

FQWVVMGMCGXFKB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=NC=CS2

Kanonische SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=NC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.